molecular formula C16H22BrNO5 B4002501 1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine;oxalic acid

1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine;oxalic acid

Cat. No.: B4002501
M. Wt: 388.25 g/mol
InChI Key: YEJWEISLCUXTDZ-UHFFFAOYSA-N
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Description

1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine;oxalic acid is a useful research compound. Its molecular formula is C16H22BrNO5 and its molecular weight is 388.25 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[2-(4-bromo-2-methylphenoxy)ethyl]piperidine oxalate is 387.06814 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Chemistry

Compounds structurally related to 1-[2-(4-bromo-2-methylphenoxy)ethyl]piperidine oxalate have been explored for their potential in drug discovery and development. For instance, derivatives of piperidine have been synthesized and evaluated for their biological activities. One study described the synthesis of oximino-piperidino-piperidine amides as orally bioavailable CCR5 receptor antagonists with potent anti-HIV activity, demonstrating the relevance of such compounds in developing treatments for HIV-1 infection (Palani et al., 2002). Similarly, the xanthene-9-spiro-4'-piperidine nucleus was investigated as a probe for opiate activity, underscoring the pharmaceutical applications of piperidine derivatives (Galt et al., 1989).

Materials Science

In the realm of materials science, novel trisubstituted ethylenes, including those with oxy ring-substituted phenylcyanoacrylates, have been prepared and copolymerized with styrene. This research highlights the use of piperidine-catalyzed Knoevenagel condensation for synthesizing monomers with potential applications in polymer chemistry (Zeidan et al., 2021).

Environmental Toxicology

The environmental impact and toxicity of related compounds have also been studied, particularly in aquatic vertebrates. For example, the toxicity assessment of pyriproxyfen, a pesticide with a structure that includes a phenoxyphenyl moiety similar to that in the query compound, was conducted using zebrafish embryos. This study provides insight into the ecotoxicological effects of such chemicals, highlighting the importance of understanding their potential adverse impacts on aquatic life (Maharajan et al., 2018).

Properties

IUPAC Name

1-[2-(4-bromo-2-methylphenoxy)ethyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.C2H2O4/c1-12-11-13(15)5-6-14(12)17-10-9-16-7-3-2-4-8-16;3-1(4)2(5)6/h5-6,11H,2-4,7-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJWEISLCUXTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCCN2CCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine;oxalic acid
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